molecular formula C14H13NO5S B12214369 3-[[(4-Methoxyphenyl)sulfonyl]amino]benzoic acid CAS No. 412936-86-8

3-[[(4-Methoxyphenyl)sulfonyl]amino]benzoic acid

Cat. No.: B12214369
CAS No.: 412936-86-8
M. Wt: 307.32 g/mol
InChI Key: SPDNKKPESKIWHL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-[(4-methoxyphenyl)sulfonyl]amino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and high efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of substituted aromatic compounds .

Scientific Research Applications

Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[[(4-methoxyphenyl)sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

CAS No.

412936-86-8

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H13NO5S/c1-20-12-5-7-13(8-6-12)21(18,19)15-11-4-2-3-10(9-11)14(16)17/h2-9,15H,1H3,(H,16,17)

InChI Key

SPDNKKPESKIWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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